N,N'-bis(2-methoxyethyl)butanediamide
Description
N,N'-bis(2-methoxyethyl)butanediamide is a diamide derivative characterized by a butanediamide backbone (four-carbon chain with two amide groups) substituted at both terminal nitrogen atoms with 2-methoxyethyl groups (–OCH2CH2OCH3). This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and enhanced solubility in polar solvents due to the ether-oxygen atoms in the methoxyethyl substituents. Its design leverages the balance between hydrophilicity and membrane permeability, making it relevant in biological and materials science contexts.
Properties
IUPAC Name |
N,N'-bis(2-methoxyethyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-15-7-5-11-9(13)3-4-10(14)12-6-8-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRBHYWRQJDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-methoxyethyl)butanediamide can be synthesized through the reaction of butanediamide with 2-methoxyethylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(2-methoxyethyl)butanediamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using industrial-scale techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methoxyethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The ether groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethers.
Scientific Research Applications
N,N’-bis(2-methoxyethyl)butanediamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxyethyl)butanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Alkanediamide Derivatives
Alkanediamides differ in chain length (e.g., ethanediamide, propanediamide, butanediamide) and substituents on the nitrogen atoms. Key analogs include:
Key Observations :
- Chain Length : Increasing the backbone length (e.g., from ethanediamide to hexanediamide) enhances lipophilicity but reduces aqueous solubility, which inversely affects membrane permeability and biological activity. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide (m=4) shows stronger inhibition of oxygen evolution in chloroplasts than longer-chain analogs .
- Substituent Effects :
- Hydrophilic Groups (e.g., 2-hydroxyethyl): Increase solubility but may reduce membrane penetration.
- Aryl Groups (e.g., 3,4-dichlorophenyl): Enhance lipophilicity and biological activity (e.g., antimycobacterial effects) but limit solubility .
- Methoxyethyl Groups : Offer a balance, enabling moderate solubility and stable metal coordination .
Antimycobacterial and Antialgal Activity
- N,N'-diarylbutanediamides with electron-withdrawing substituents (e.g., Cl) exhibit antimycobacterial activity against Mycobacterium tuberculosis. For example, 3,4-dichlorophenyl derivatives show IC50 values in the low micromolar range .
- Antialgal activity is maximized in hexanediamides (m=6) with 4-CH3 or 4-OCH3 substituents, while butanediamides (m=4) are less effective due to reduced lipophilicity .
Metal Chelation
Physicochemical Properties
| Property | This compound | N,N'-bis(2-hydroxyethyl)butanediamide | N,N'-bis(3,4-dichlorophenyl)butanediamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~264.3 | ~236.2 | ~392.2 |
| Solubility in Water | Moderate | High | Low |
| LogP (Predicted) | ~1.2 | ~0.5 | ~3.8 |
| Key Applications | Metal chelation, drug delivery | Biomedical research | Antimycobacterial agents |
Notes:
- The methoxyethyl groups in this compound confer a logP ~1.2, ideal for balancing solubility and membrane permeability.
- Dichlorophenyl derivatives (logP ~3.8) face solubility challenges but excel in hydrophobic environments like bacterial membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
